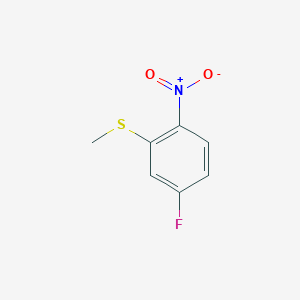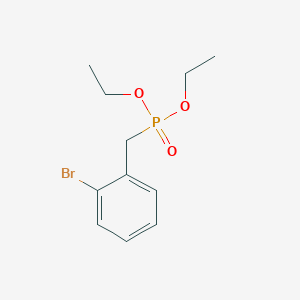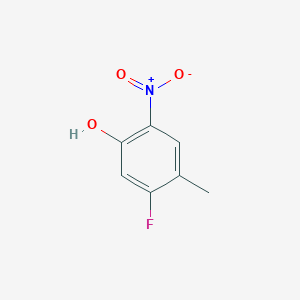
5-Fluoro-4-methyl-2-nitrophenol
Übersicht
Beschreibung
5-Fluoro-4-methyl-2-nitrophenol, also known as 5-Fluoro-4-methyl-2-nitroaniline, is an aromatic nitro compound that is widely used in organic synthesis. It is a colorless, water-soluble solid that has a low melting point. This compound has a variety of applications in both organic and inorganic chemistry, and is commonly used as a reagent in the synthesis of pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Remediation
Detection and Degradation of Pollutants : A study on the microwave-assisted assembly of Ag2O-ZnO composite nanocones highlights their use for the electrochemical detection and photodegradation of 4-Nitrophenol, a toxic water pollutant. This research demonstrates the potential of such composite materials in environmental monitoring and remediation, especially in detecting and eradicating nitrophenol pollutants from water sources (Chakraborty et al., 2021).
Atmospheric Sampling of Nitrophenols : Another study conducted atmospheric sampling of various phenols and nitrophenols, including 5-methyl-2-nitrophenol, to understand their spatial and geographical variations. This research is crucial for assessing the role of these compounds in environmental pollution and their sources, particularly traffic emissions (Morville et al., 2006).
Photocatalysis and Material Science
Photocatalytic Activity : The role of methyl-2-nitrophenol photolysis in generating OH radicals in polluted atmospheres was studied, shedding light on the photodegradation pathways of nitrophenols and their contribution to atmospheric chemistry. This research has implications for understanding how nitrophenols influence air quality and the formation of reactive species in the atmosphere (Sangwan & Zhu, 2018).
Biodegradation : A study on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 emphasizes the microbial degradation of nitrophenolic compounds. This research provides insights into bioremediation strategies for the environmental cleanup of nitrophenol pollutants (Bhushan et al., 2000).
Chemical Synthesis
- Synthesis of Nitrophenol Derivatives : Research on the synthesis of uracil derivatives using nitrophenyl compounds highlights the application of nitrophenols in synthesizing biologically active molecules. Such studies demonstrate the utility of nitrophenols in pharmaceutical and chemical research (Gondela & Walczak, 2006).
Safety and Hazards
5-Fluoro-4-methyl-2-nitrophenol is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and use personal protective equipment when handling this compound .
Wirkmechanismus
Target of Action
Nitro compounds, which include 5-fluoro-4-methyl-2-nitrophenol, are known to interact with various biological targets .
Mode of Action
Nitro compounds, in general, undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
Nitro compounds can affect multiple biochemical pathways due to their reactivity .
Result of Action
Nitro compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially influence the action of nitro compounds .
Biochemische Analyse
Biochemical Properties
Nitrophenol compounds are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nitrophenol compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-4-methyl-2-nitrophenol is not well-defined. Nitrophenol compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Nitrophenol compounds can be involved in various metabolic pathways and can interact with different enzymes and cofactors
Transport and Distribution
Future studies should aim to investigate this, including any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation .
Eigenschaften
IUPAC Name |
5-fluoro-4-methyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRLVBSEEMWFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509745 | |
| Record name | 5-Fluoro-4-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83341-28-0 | |
| Record name | 5-Fluoro-4-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


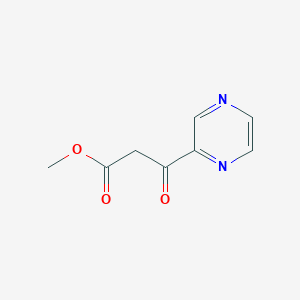




![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1337965.png)
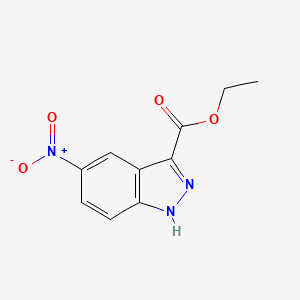
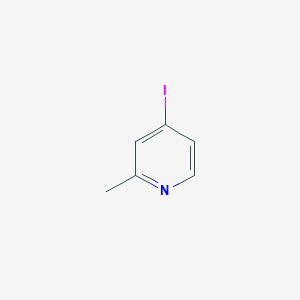
![{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B1337971.png)

